Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate
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Overview
Description
Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate is a synthetic organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in textile, paper, and leather industries for dyeing purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-((2,6-dichloro-4-pyrimidinyl)amino)aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with naphthalene-1,3,5-trisulphonic acid in an alkaline medium. This step forms the azo bond (-N=N-) and results in the formation of the desired azo dye.
Neutralization and Isolation: The reaction mixture is neutralized, and the product is isolated by filtration, followed by washing and drying.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process is automated to maintain consistency and efficiency. The final product is often spray-dried to obtain a fine powder suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate undergoes several types of chemical reactions:
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups on the pyrimidine ring. Common nucleophiles include amines and thiols.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the cleavage of the azo bond and formation of various oxidation products.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, hydrogen with a catalyst.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Corresponding amines.
Substitution: Substituted derivatives with nucleophiles replacing the chloro groups.
Oxidation: Cleavage products of the azo bond.
Scientific Research Applications
Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes.
Mechanism of Action
The mechanism of action of Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate primarily involves its interaction with substrates through the azo group. The azo bond can undergo reduction, leading to the formation of amines, which can further interact with biological molecules. The compound’s vibrant color is due to the extensive conjugation in its structure, which allows it to absorb visible light.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonate
- Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,4-trisulphonate
Uniqueness
Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate is unique due to its specific substitution pattern on the naphthalene ring, which influences its color properties and reactivity. The presence of the 2,6-dichloro-4-pyrimidinyl group also imparts distinct chemical properties, making it suitable for specific applications in various industries.
Properties
CAS No. |
71720-92-8 |
---|---|
Molecular Formula |
C20H10Cl2N5Na3O9S3 |
Molecular Weight |
700.4 g/mol |
IUPAC Name |
trisodium;7-[[4-[(2,6-dichloropyrimidin-4-yl)amino]phenyl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C20H13Cl2N5O9S3.3Na/c21-18-9-19(25-20(22)24-18)23-10-1-3-11(4-2-10)26-27-12-5-14-15(16(6-12)38(31,32)33)7-13(37(28,29)30)8-17(14)39(34,35)36;;;/h1-9H,(H,23,24,25)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3 |
InChI Key |
PXMNLPKAEVUAHS-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=NC(=N2)Cl)Cl)N=NC3=CC4=C(C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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